(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid
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Overview
Description
Preparation Methods
The synthesis of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid typically involves the reaction of 3,3-dimethyl-6-oxocyclohex-1-ene with boronic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research and development .
Chemical Reactions Analysis
(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo substitution reactions where the boronic acid group is replaced by other functional groups.
Addition: The compound can participate in addition reactions, such as the addition of organometallic reagents.
Common reagents and conditions used in these reactions include catalysts like palladium, solvents like tetrahydrofuran (THF), and specific temperature and pressure conditions . Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the development of new materials and in various industrial processes
Mechanism of Action
The mechanism of action of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid can be compared with other boronic acid derivatives, such as:
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
These compounds share similar chemical properties but differ in their specific structures and reactivity.
Properties
IUPAC Name |
(3,3-dimethyl-6-oxocyclohexen-1-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BO3/c1-8(2)4-3-7(10)6(5-8)9(11)12/h5,11-12H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMARAEULVSDJBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(CCC1=O)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435959 |
Source
|
Record name | (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221006-68-4 |
Source
|
Record name | (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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